![molecular formula C12H17BrO2 B8538636 1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE](/img/structure/B8538636.png)
1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE is an organic compound with the molecular formula C12H17BrO2 It is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom and a 3-methoxy-2-methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: The acylated product is then reduced to form the corresponding alkane.
Bromination: The final step involves the bromination of the benzene ring using bromine or a bromine-containing reagent.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include alcohols and ketones.
Reduction: Products include alkanes and dehalogenated compounds.
Scientific Research Applications
1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various substitution reactions. The methoxy and methylpropoxy groups influence the electron density of the benzene ring, affecting its reactivity .
Comparison with Similar Compounds
- 1-Bromo-3,4-(methylenedioxy)benzene
- 4-Bromo-1,2-(methylenedioxy)benzene
- 4-Bromophenyl methyl sulfone
Uniqueness: 1-BROMO-4-[[(2S)-3-METHOXY-2-METHYLPROPOXY]METHYL]BENZENE is unique due to the presence of both a bromine atom and a 3-methoxy-2-methylpropoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C12H17BrO2 |
|---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
1-bromo-4-[(3-methoxy-2-methylpropoxy)methyl]benzene |
InChI |
InChI=1S/C12H17BrO2/c1-10(7-14-2)8-15-9-11-3-5-12(13)6-4-11/h3-6,10H,7-9H2,1-2H3 |
InChI Key |
RWPUBXVEDLEIPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)COCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
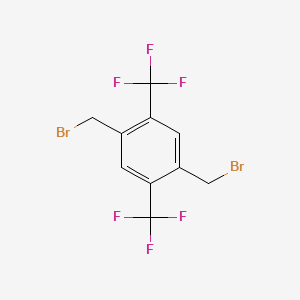
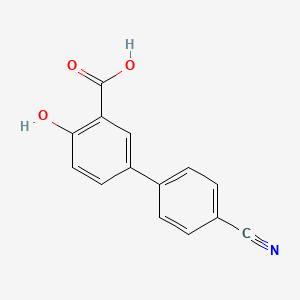
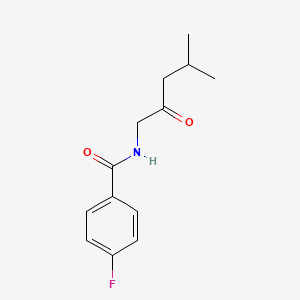
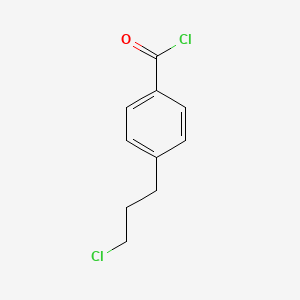
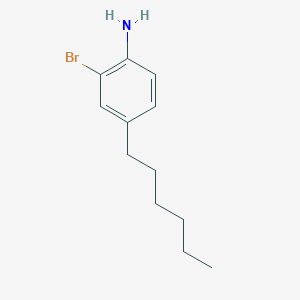
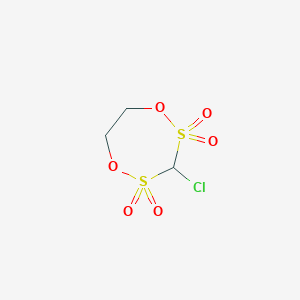
![Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans-](/img/structure/B8538593.png)
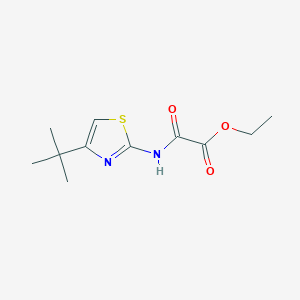
![1-[4-(Methoxy)butyl]cyclopentane carboxylic acid](/img/structure/B8538605.png)
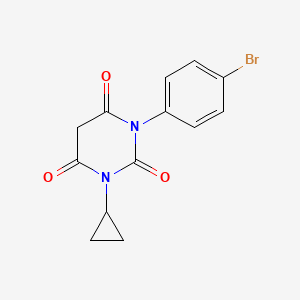
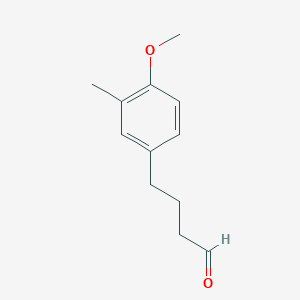
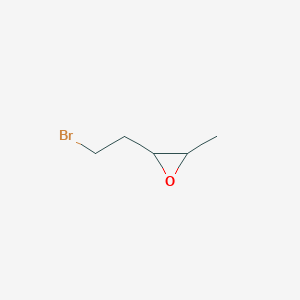
![(R)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B8538618.png)
![4-Methoxy-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8538626.png)
